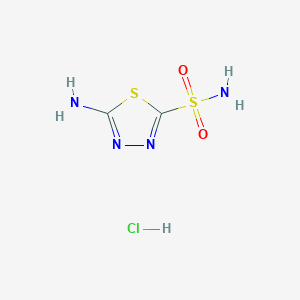

5-Amino-1,3,4-thiadiazole-2-sulfonamide Hydrochloride Salt

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Amino-1,3,4-thiadiazole-2-sulfonamide is a compound that has been studied for its potential as an inhibitor of the enzyme carbonic anhydrase. This enzyme is involved in various physiological processes, and inhibitors of carbonic anhydrase have therapeutic applications, particularly in the treatment of conditions like glaucoma, epilepsy, and altitude sickness .

Synthesis Analysis

The synthesis of 5-amino-1,3,4-thiadiazole-2-sulfonamide is not directly detailed in the provided papers. However, it is mentioned as a precursor to acetazolamide, suggesting that it is an intermediate in the synthesis of more complex sulfonamide drugs . The synthesis process would likely involve the introduction of the amino group to the thiadiazole ring followed by sulfonamide formation.

Molecular Structure Analysis

The molecular geometry of 5-amino-1,3,4-thiadiazole-2-sulfonamide has been optimized using DFT methods of quantum chemistry, showing a structure that aligns well with X-ray diffraction data. The bond lengths and angles indicate a strong interaction between the NH2 group and the thiadiazole ring, which is a key feature of its molecular structure . The sulfonamido moiety adopts a distorted arrangement around the sulfur atom, which is a structural characteristic compared with related compounds .

Chemical Reactions Analysis

The chemical reactivity of 5-amino-1,3,4-thiadiazole-2-sulfonamide is not explicitly discussed in the provided papers. However, its role as an inhibitor of carbonic anhydrase suggests that it interacts with the zinc ion in the enzyme's active site. This interaction involves the formation of a coordination bond with the metal ion and hydrogen bonding with nearby amino acid residues .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-amino-1,3,4-thiadiazole-2-sulfonamide can be inferred from its molecular structure and interactions. The infrared and Raman spectra provide insights into the vibrational modes of the molecule, which are related to its physical properties. The observed bands in the spectra have been assigned based on quantum chemistry calculations and potential energy distribution, which helps in understanding the compound's behavior under different physical conditions .

科学研究应用

Sulfonamides: A Patent and Literature Review

Sulfonamides, including 5-Amino-1,3,4-thiadiazole-2-sulfonamide derivatives, have been extensively explored for their therapeutic potentials. These compounds have shown significant antitumor activity and utility as antiglaucoma agents targeting carbonic anhydrase (CA) isoforms CA IX/XII, critical for tumor growth and metastasis. Novel sulfonamides with selective antiglaucoma properties and diagnostic applications for other diseases have also been patented, highlighting the continuous need for innovative sulfonamides in treating glaucoma, cancer, and other conditions (Carta, Scozzafava, & Supuran, 2012).

Thiadiazoles: Antiparasitic Activities

Thiadiazole derivatives, particularly those incorporating the 5-Amino-1,3,4-thiadiazole scaffold, have been identified for their antiparasitic activities against leishmaniasis and malaria. These conditions are significant health concerns in tropical and sub-tropical regions. The derivatives present low toxicity and show potential as novel leads for antimalarial and antileishmanial drug development. This underscores the importance of thiadiazole scaffolds in medicinal chemistry as platforms for creating new therapeutic agents (Tahghighi & Babalouei, 2017).

Sulfonamide Inhibitors and Their Diverse Applications

Research on sulfonamide inhibitors has expanded beyond their traditional use as antimicrobials to encompass various applications, including as antiviral agents (specifically HIV protease inhibitors), anticancer agents, and treatments for Alzheimer's disease. This broadening of applications highlights the versatility of sulfonamides as a chemical class and underscores the ongoing innovation in utilizing these compounds to address a wide range of diseases (Gulcin & Taslimi, 2018).

Sulfamic Acid: An Environment-Friendly Alternative

Sulfamic acid, related to the sulfonamide group, serves as an eco-friendly alternative for industrial cleaning and corrosion inhibition. Its use in cleaning metallic surfaces while minimizing environmental impact exemplifies the broader applications of sulfonamide derivatives beyond pharmacology, demonstrating their utility in industrial processes (Verma & Quraishi, 2022).

安全和危害

属性

IUPAC Name |

5-amino-1,3,4-thiadiazole-2-sulfonamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N4O2S2.ClH/c3-1-5-6-2(9-1)10(4,7)8;/h(H2,3,5)(H2,4,7,8);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITEJBIVRSKOGNO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)S(=O)(=O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1,3,4-thiadiazole-2-sulfonamide hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B135414.png)